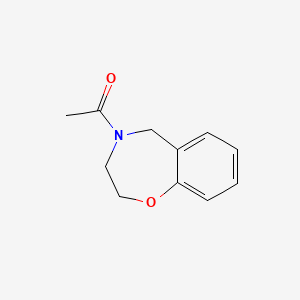
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one
Overview
Description
Preparation Methods
The synthesis of 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives . Another method includes the reaction of isoquinoline, activated acetylenes, and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water . Industrial production methods often utilize microwave heating to synthesize pyrimido-oxazepine analogs .
Chemical Reactions Analysis
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include lithium aluminum hydride for reduction and activated alkynes for substitution . Major products formed from these reactions include o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl (aminoethyl) ethers .
Scientific Research Applications
It has shown potent cytotoxicity in both benign and metastatic breast cancer cells, with some derivatives inducing cell cycle arrest in the G2/M phase . Additionally, it has been evaluated for its potential use in the synthesis of various benzoxazepine derivatives, which have diverse biological activities .
Mechanism of Action
The mechanism of action of 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one involves the cleavage of the N–C (5) bond under the action of activated alkynes in methanol . This reaction forms o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl (aminoethyl) ethers, with the cleavage rate depending on the electronic effects of the substituents at the C-5 atom . The compound’s cytotoxic effects are likely due to its ability to induce cell cycle arrest in cancer cells .
Comparison with Similar Compounds
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one is unique compared to other benzoxazepine derivatives due to its specific molecular structure and biological activities . Similar compounds include 2,2-dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine and 4-[(E)-2-(2-chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine . These compounds also exhibit potent cytotoxicity and have been studied for their anticancer properties .
Properties
IUPAC Name |
1-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-9(13)12-6-7-14-11-5-3-2-4-10(11)8-12/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYVZWVJHDZYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-[2-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride](/img/new.no-structure.jpg)

![3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2721553.png)
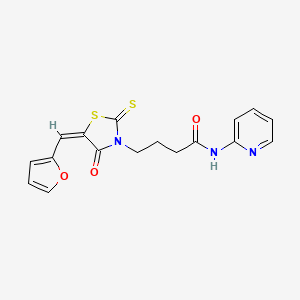

![2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2721560.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(3-imidazol-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2721562.png)

![[(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2721566.png)
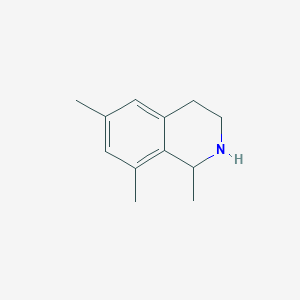
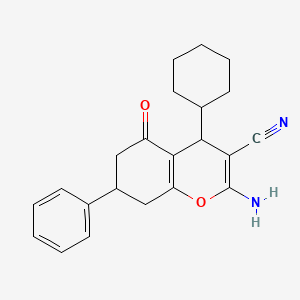
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2721570.png)
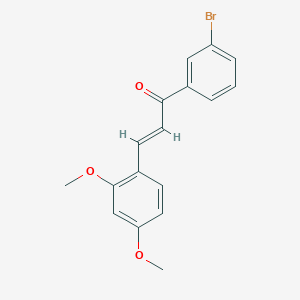
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B2721573.png)
